Cobaltocene

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

1277-43-6 |

|---|---|

Fórmula molecular |

C10H10Co |

Peso molecular |

189.12 g/mol |

Nombre IUPAC |

cobalt(2+);cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |

Clave InChI |

SNBRJOIYNQIWSZ-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |

SMILES canónico |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Co+2] |

Apariencia |

Solid powder |

melting_point |

343 to 345 °F (NTP, 1992) |

Otros números CAS |

1277-43-6 |

Descripción física |

Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992) Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS] |

Pictogramas |

Flammable; Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

less than 1 mg/mL at 70.7 °F (NTP, 1992) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cobaltocene; Kobaltocen; Dicyclopentadienylcobalt; |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Discovery of Cobaltocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the organometallic compound cobaltocene, Co(C₅H₅)₂. It covers the seminal discovery, detailed experimental protocols for its synthesis, and a comprehensive summary of its physicochemical properties. The document highlights the unique electronic structure of this compound, which underpins its reactivity, particularly its function as a potent reducing agent. Key quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Discovery and Significance

This compound, also known as bis(cyclopentadienyl)cobalt(II), was discovered shortly after the landmark elucidation of ferrocene's structure. [1]The pioneering, independent work on these "sandwich compounds" by Ernst Otto Fischer and Geoffrey Wilkinson revolutionized the field of organometallic chemistry, earning them the Nobel Prize in Chemistry in 1973. [2][3]Their work established a new paradigm in metal-organic bonding, where a central metal atom is bonded to the pi systems of two parallel cyclopentadienyl rings. [2] this compound is structurally similar to the remarkably stable 18-electron ferrocene. However, with 19 valence electrons, it possesses an additional electron that occupies an antibonding orbital with respect to the cobalt-carbon bonds. [1]This electronic configuration renders this compound highly reactive and prone to oxidation, making it a powerful one-electron reducing agent in various chemical transformations. [4]Its utility as a reductant that is soluble in non-polar organic solvents further distinguishes it in synthetic chemistry.

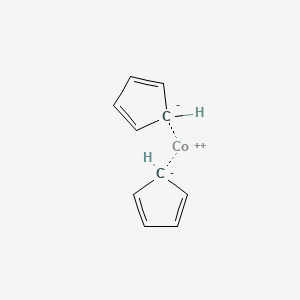

Structure and Bonding

The quintessential feature of this compound is its "sandwich" structure, where a cobalt(II) ion is situated between two parallel cyclopentadienyl (Cp) rings. [1]The 19-electron count is the primary determinant of its chemical behavior.

The tendency to achieve a stable 18-electron configuration drives its reactivity. This compound readily loses its highest energy electron to form the stable, 18-electron cobaltocenium cation, [Co(C₅H₅)₂]⁺. [1][4]This process underscores its role as an effective reducing agent. The occupation of an antibonding orbital also results in slightly longer Co-C bonds compared to the Fe-C bonds in ferrocene. [1]

Table 1: Structural and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | [Co(η⁵-C₅H₅)₂] | [1] |

| Molar Mass | 189.12 g/mol | [1] |

| Appearance | Dark purple to black crystalline solid | [1][5] |

| Melting Point | 171–173 °C (decomposes) | [1] |

| Co–C Bond Length | ~2.1 Å | [1] |

| Valence Electrons | 19 | [1] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents | [1] |

Synthesis of this compound: Experimental Protocols

This compound must be synthesized and handled under inert, air-free conditions due to its sensitivity to oxygen. [1]

Protocol 1: From Cobalt(II) Chloride and Sodium Cyclopentadienide

This is the most common laboratory preparation for this compound. [1] Reaction: CoCl₂ + 2 NaC₅H₅ → Co(C₅H₅)₂ + 2 NaCl

Materials:

-

Anhydrous Cobalt(II) chloride (CoCl₂)

-

Sodium cyclopentadienide (NaC₅H₅)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium cyclopentadienide in anhydrous THF.

-

In a separate flask, create a slurry of anhydrous cobalt(II) chloride in anhydrous THF.

-

Slowly add the CoCl₂ slurry to the stirred solution of NaC₅H₅ at room temperature.

-

The reaction mixture is typically stirred for several hours to ensure complete reaction.

-

After the reaction is complete, the solvent (THF) is removed under vacuum.

-

The resulting solid residue contains this compound and sodium chloride.

-

The this compound is purified by vacuum sublimation, which separates the volatile this compound from the non-volatile NaCl salt. [1]The product is collected as dark purple crystals. [1]

Protocol 2: From Cobalt(III) Acetylacetonate and Cyclopentadiene

This method utilizes a cobalt(III) precursor and a reducing agent (magnesium). Reaction: Co(acac)₃ + 3 C₅H₆ + 1.5 Mg → Co(C₅H₅)₂ + ... (complex byproducts)

Materials:

-

Cobalt(III) acetylacetonate [Co(acac)₃]

-

Magnesium powder (activated)

-

Monomeric cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Anhydrous Tetrahydrofuran (THF)

-

Anthracene and methyl iodide (for Mg activation)

-

Pentane

Procedure:

-

In an inert atmosphere, activate magnesium powder (14.4 g, 600 mmol) in 300 ml of THF by adding small amounts of anthracene (1.1 g) and methyl iodide (0.1 ml). Stir until the solution turns yellow-green and magnesium anthracene begins to precipitate. 2. Heat the mixture to 60 °C. Add freshly cracked cyclopentadiene (19.8 g, 300 mmol). 3. Remove the heat source and add solid cobalt(III) acetylacetonate (35.6 g, 100 mmol) portion-wise over 20 minutes. The reaction is exothermic, and the mixture will reflux (approx. 66 °C). 4. After cooling to room temperature, filter the dark brown mixture through a glass frit to remove unreacted magnesium. 5. Evaporate the filtrate to dryness in a high vacuum. 6. Extract the residue with 500 ml of pentane and filter to remove insoluble fractions. Wash the filter cake with additional pentane until the filtrate is colorless. 7. Concentrate the combined pentane filtrates to approximately 200 ml and cool to -80 °C to crystallize the product. 8. Isolate the black-violet crystals by removing the supernatant. Wash the crystals with cold (-80 °C) pentane and dry under vacuum. 9. This method can yield approximately 12.4 g (63.7% yield) of pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound from CoCl₂.

Physicochemical and Spectroscopic Data

The characterization of this compound relies on various analytical techniques. Due to its paramagnetic nature (one unpaired electron), its NMR spectra are characterized by broad signals and unusual chemical shifts. [6]

Table 2: Spectroscopic Data

| Technique | Data / Observation | Reference(s) |

| ¹H NMR | Broad signal, chemical shift is highly dependent on conditions (temperature, concentration). A representative value in solution is ~ -41 to -42 ppm. | [6] |

| IR Spectroscopy | The spectrum is similar to other metallocenes, showing characteristic C-H and C-C vibrations of the cyclopentadienyl rings. Key bands for C-H stretching appear around 3100 cm⁻¹. | [7][8] |

| Mass Spectrometry | Molecular ion peak corresponding to the molar mass (189.12 g/mol ). | [7] |

Redox Properties and Reactivity

The core of this compound's chemistry is its function as a reducing agent. The ease with which it is oxidized to the cobaltocenium cation makes it a useful tool in synthesis and a standard for electrochemical measurements.

Table 3: Electrochemical Data

| Redox Couple | E₁/₂ (V vs. Fc⁺/Fc) | Reference(s) |

| [Co(C₅H₅)₂]⁺ / [Co(C₅H₅)₂] | -1.33 | [9] |

| [Fe(C₅H₅)₂]⁺ / [Fe(C₅H₅)₂] | 0.00 (Reference) | [9] |

The data clearly shows that this compound is substantially more reducing than ferrocene.

Redox Relationship Diagram

Caption: The redox equilibrium of the this compound/cobaltocenium couple.

Other Reactions

-

Carbonylation: Treatment of this compound with carbon monoxide at elevated temperature and pressure (e.g., 130 °C, 500 psi CO) results in the loss of one Cp ligand and the formation of a cobalt(I) dicarbonyl species, Co(C₅H₅)(CO)₂. [1]* Reaction with Air: this compound reacts readily with oxygen, necessitating the use of air-free techniques for its handling and storage. [1]

Conclusion

This compound is a foundational compound in organometallic chemistry. Its discovery expanded the conceptual framework of chemical bonding, while its unique 19-electron configuration provides a rich platform for studying redox chemistry. For the modern researcher, this compound serves as an invaluable tool, acting as a potent, soluble reducing agent for sensitive substrates and as a reliable internal standard in electrochemistry. The synthetic protocols and data presented in this guide offer a comprehensive resource for professionals engaged in chemical synthesis and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nobelprize.org [nobelprize.org]

- 3. nobelprize.org [nobelprize.org]

- 4. quora.com [quora.com]

- 5. This compound | C10H10Co | CID 92884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Electronic Structure and Bonding in Cobaltocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobaltocene, Co(C₅H₅)₂, is a versatile organometallic compound with a rich electronic structure that underpins its diverse reactivity. This technical guide provides a comprehensive overview of the electronic structure and bonding in this compound, intended for researchers, scientists, and professionals in drug development. The document details the theoretical framework of its molecular orbital structure, supported by experimental data from various spectroscopic and electrochemical techniques. Detailed experimental protocols are provided to facilitate the replication of key characterization methods. All quantitative data are summarized in structured tables for ease of comparison, and conceptual relationships are illustrated with diagrams generated using Graphviz.

Introduction

This compound, a metallocene or "sandwich" compound, consists of a central cobalt atom bonded to two parallel cyclopentadienyl (Cp) rings.[1] Discovered shortly after its highly stable iron analog, ferrocene, this compound exhibits distinct electronic and chemical properties due to its unique electron count. With 19 valence electrons, it deviates from the 18-electron rule that typically governs the stability of organotransition metal complexes.[1] This "extra" electron occupies an antibonding molecular orbital, rendering this compound a potent one-electron reducing agent and a subject of significant academic and industrial interest.[2] Its reactivity and redox properties have led to its use as a versatile reagent in organic synthesis and as a building block for novel materials and potential therapeutic agents.[3][4] This guide delves into the fundamental principles governing the electronic structure and bonding in this compound, providing a detailed resource for researchers working with this fascinating molecule.

Synthesis and Handling

This compound is a dark purple, crystalline solid that readily sublimes at temperatures slightly above room temperature.[1] It is highly sensitive to air and moisture and must be handled and stored using air-free techniques, such as in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[5][6]

Materials:

-

Anhydrous cobalt(II) chloride (CoCl₂)

-

Sodium cyclopentadienide (NaC₅H₅) solution in tetrahydrofuran (THF)

-

Anhydrous THF

-

Pentane

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend anhydrous CoCl₂ in anhydrous THF.

-

While stirring, slowly add a solution of NaC₅H₅ in THF to the CoCl₂ suspension at room temperature. The reaction is exothermic, and the color of the mixture will change.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Remove the solvent (THF) under vacuum.

-

The resulting solid residue contains this compound and sodium chloride.

-

Purify the this compound by vacuum sublimation. Heat the crude product gently under high vacuum (e.g., 10⁻³ Torr). The this compound will sublime as dark purple crystals onto a cold probe.

-

Alternatively, the crude product can be extracted with a non-polar solvent like pentane, filtered to remove NaCl, and the solvent removed in vacuo. Further purification can be achieved by crystallization from a concentrated pentane solution at low temperature (e.g., -80 °C).

Electronic Structure and Molecular Orbital Theory

The electronic structure of this compound is best understood through molecular orbital (MO) theory. The interaction between the d-orbitals of the cobalt atom and the π-molecular orbitals of the two cyclopentadienyl ligands leads to the formation of a set of bonding, non-bonding, and antibonding molecular orbitals.[7]

Molecular Orbital Diagram

The qualitative molecular orbital diagram for this compound (assuming D₅d symmetry) shows the relative energies of the molecular orbitals. The 19 valence electrons of this compound fill these orbitals, with the highest occupied molecular orbital (HOMO) being a doubly degenerate, antibonding orbital (e₁g*).[7][8][9] The single electron in this antibonding orbital is responsible for this compound's paramagnetism and its strong reducing character.[7]

Caption: A simplified molecular orbital diagram for this compound.

Structural and Spectroscopic Data

The electronic structure of this compound has been extensively studied using a variety of experimental techniques. The key quantitative data are summarized in the tables below.

Structural Parameters

The "sandwich" structure of this compound has been confirmed by X-ray crystallography.

| Parameter | Value | Reference |

| Co–C bond length | ~2.1 Å | |

| Average Co–C(Cp) distance | 2.112 Å | [10] |

| Co to Cp centroid distance | ~1.722 Å | [10] |

Spectroscopic and Electrochemical Data

Spectroscopic and electrochemical methods provide valuable insights into the electronic properties of this compound.

| Parameter | Value | Technique | Reference |

| Adiabatic Ionization Energy | 5.3275 ± 0.0006 eV | ZEKE-MATI Spectroscopy | [1] |

| Vertical Ionization Energy | 5.4424 ± 0.0006 eV | ZEKE-MATI Spectroscopy | |

| Redox Potential (CoCp₂⁺/⁰) | -1.33 V (vs. Fc⁺/Fc) | Cyclic Voltammetry | |

| g-tensor components | Varies with host lattice | EPR Spectroscopy | [11] |

| Cobalt hyperfine tensor | Varies with host lattice | EPR Spectroscopy | [11] |

Experimental Methodologies

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of this compound.

Experimental Protocol:

-

Solution Preparation: Prepare a solution of this compound (e.g., 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[12]

-

Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).[12]

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen.[13]

-

Data Acquisition: Scan the potential from an initial value where no faradaic current flows to a potential sufficiently negative to reduce Co(III) to Co(II) and then reverse the scan. The scan rate can be varied (e.g., 100 mV/s).[12]

-

Internal Standard: The ferrocene/ferrocenium (Fc⁺/Fc) couple is often used as an internal standard for potential referencing.[12]

Caption: A workflow diagram for a cyclic voltammetry experiment.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., pentane or THF). The concentration should be adjusted to give an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).[14]

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Sample Measurement: Place the cuvette containing the this compound solution in the sample beam path and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a paramagnetic species, this compound can be characterized by EPR spectroscopy, which provides detailed information about the unpaired electron and its environment.

Experimental Protocol:

-

Sample Preparation: Prepare a frozen solution of this compound in a suitable glass-forming solvent (e.g., toluene or a mixture of THF and pentane) in an EPR tube. The sample is typically frozen in liquid nitrogen.[15]

-

Instrument Setup: Use an X-band EPR spectrometer. The typical experimental parameters include a microwave frequency of ~9.5 GHz, a modulation frequency of 100 kHz, and a low temperature (e.g., 77 K or lower) to obtain well-resolved spectra.[15]

-

Data Acquisition: Record the EPR spectrum by sweeping the magnetic field and detecting the microwave absorption.

-

Data Analysis: The resulting spectrum can be simulated to extract the g-tensor and hyperfine coupling constants.[15]

Conclusion

The electronic structure of this compound, characterized by its 19-valence electron configuration and the presence of an electron in an antibonding orbital, is the cornerstone of its unique chemical and physical properties. This guide has provided a detailed overview of the theoretical and experimental aspects of this compound's electronic structure and bonding. The presented data and protocols offer a valuable resource for researchers and professionals, enabling a deeper understanding and facilitating further exploration of this important organometallic compound in various scientific and technological applications.

References

- 1. Ionization energies of metallocenes: a coupled cluster study of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04715B [pubs.rsc.org]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. CH646438A5 - Process for the preparation of cobalt dicyclopentadienyl - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chegg.com [chegg.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterization of a formal 21-electron this compound derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electronic structure and dynamic Jahn-Teller effect of this compound from EPR and optical studies for The Journal of Chemical Physics - IBM Research [research.ibm.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of a Cyclic Voltammetric Method for the Determination of Cobalt(II) Ions Using o-Nitrosophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

cobaltocene molecular orbital diagram explained

An In-depth Technical Guide to the Molecular Orbital Diagram of Cobaltocene

Introduction

This compound, formally known as bis(η⁵-cyclopentadienyl)cobalt(II) or Co(C₅H₅)₂, is a prominent member of the metallocene family of organometallic compounds. Structurally, it features a cobalt(II) ion "sandwiched" between two parallel cyclopentadienyl (Cp) rings.[1] Unlike its remarkably stable 18-electron analogue, ferrocene, this compound possesses 19 valence electrons. This additional electron occupies a metal-ligand anti-bonding orbital, rendering the molecule paramagnetic and making it a potent one-electron reducing agent widely used in synthetic chemistry and as an internal standard in electrochemistry.[1][2] A thorough understanding of its molecular orbital (MO) diagram is essential to explain these unique electronic properties and its reactivity.

This guide provides a detailed explanation of the construction of the this compound MO diagram, supported by quantitative data, experimental protocols for its characterization, and a visual representation based on group theory principles.

Construction of the Molecular Orbital Diagram

The molecular orbital diagram of this compound is constructed by considering the symmetry-allowed interactions between the valence atomic orbitals (AOs) of the central cobalt atom and the π-system ligand group orbitals (LGOs) of the two cyclopentadienyl rings. For simplicity, we assume an eclipsed conformation (D₅h point group), which provides a clear framework for understanding the orbital interactions.[3]

Metal Atomic Orbitals

The valence orbitals of the Co²⁺ ion (a d⁷ metal center) are the 3d, 4s, and 4p orbitals. Under D₅h symmetry, these orbitals transform as the following irreducible representations:

-

3d orbitals: a₁' (d_z²), e₂' (d_xy, d_x²-y²), e₁" (d_xz, d_yz)

-

4s orbital: a₁'

-

4p orbitals: a₂" (p_z), e₁' (p_x, p_y)

Ligand Group Orbitals of the Cyclopentadienyl Rings

The π molecular orbitals of a single cyclopentadienyl ring are formed from the five p_z orbitals of the carbon atoms. When two such rings are combined in a sandwich complex, their π orbitals form symmetric (gerade, 'g') and antisymmetric (ungerade, 'u') linear combinations. These LGOs transform under D₅h symmetry as follows: a₁', a₂", e₁', e₁", e₂', and e₂".

Interaction and Formation of Molecular Orbitals

The metal AOs and ligand LGOs of the same symmetry combine to form bonding and anti-bonding molecular orbitals. The resulting MOs, in approximate order of increasing energy, are:

-

Bonding Orbitals: The lowest energy orbitals are primarily ligand-based but are stabilized by interactions with metal orbitals. Strong bonding interactions arise from the overlap of the metal e₁' (4p_x, 4p_y) and e₁" (3d_xz, 3d_yz) orbitals with the corresponding ligand group orbitals. The metal a₁' (3d_z² and 4s) orbitals also form a strong bonding interaction.

-

Non-Bonding Orbitals: The e₂' (d_xy, d_x²-y²) orbitals on the metal have very poor overlap with the corresponding ligand orbitals and thus form a pair of largely non-bonding MOs. These are heavily localized on the cobalt atom.

-

HOMO-LUMO Region: The next set of orbitals is crucial for the chemistry of this compound. The a₁' (primarily d_z²) orbital is slightly bonding or non-bonding in character and is filled. Above this lies the doubly degenerate e₁"* anti-bonding orbital, formed from the interaction of the metal e₁" (d_xz, d_yz) orbitals and the e₁" LGOs.

-

Anti-bonding Orbitals: Higher in energy are other anti-bonding orbitals, including the e₂'* and a₁'* orbitals, which are unoccupied in the ground state.

With a total of 19 valence electrons (7 from Co²⁺ and 12 from the two Cp⁻ rings), the orbitals are filled accordingly. The final electron occupies one of the degenerate e₁"* anti-bonding orbitals, leading to a doublet (S=1/2) ground state and confirming the molecule's paramagnetic nature.[2]

Visualization of the this compound MO Diagram

The logical relationship between the atomic and molecular orbitals is visualized below. The diagram shows the metal AOs on the left, the Cp LGOs on the right, and the resulting this compound MOs in the center, populated with 19 valence electrons.

Caption: Simplified MO diagram for this compound showing key orbital interactions.

Quantitative Molecular Orbital Data

The energies of molecular orbitals can be determined experimentally via photoelectron spectroscopy or approximated using computational methods. According to Koopmans' theorem, the ionization energy required to remove an electron from an occupied orbital is approximately equal to the negative of that orbital's energy.[4]

| Orbital (Symmetry) | Energy (eV) | Method | Description |

| e₁"* (HOMO) | -5.4424 | Experimental (ZEKE-MATI)[5] | Vertical ionization energy from the singly-occupied anti-bonding orbital. |

| e₁"* (HOMO) | -5.3275 | Experimental (ZEKE-MATI)[5] | Adiabatic ionization energy; the lowest energy transition to the cation. |

| e₁"* (HOMO) | -0.6452 | Calculated (DFT/B3LYP) | Computationally derived energy of the highest occupied molecular orbital. |

| a₁'* (LUMO) | -0.5626 | Calculated (DFT/B3LYP) | Computationally derived energy of the lowest unoccupied molecular orbital. |

Note: Experimental ionization energies are presented as positive values by convention, but correspond to negative orbital energies. Calculated values often differ from experimental ones due to approximations in the theoretical models.

Experimental Protocol: Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is the primary experimental technique for probing the valence electronic structure of molecules like this compound.[6][7] The method is based on the photoelectric effect, where irradiating a sample with high-energy photons causes the ejection of valence electrons.[4]

Principle

A beam of monochromatic ultraviolet radiation, typically from a helium gas-discharge lamp (He I, hν = 21.22 eV), is directed at the this compound sample in a high-vacuum chamber.[7] The incident photons ionize the molecule, ejecting electrons from the various occupied molecular orbitals. The kinetic energy (KE) of these ejected photoelectrons is measured by an electron energy analyzer. The binding energy (BE) of the electron in its orbital can then be determined by the fundamental equation:

BE = hν - KE

A plot of electron count versus binding energy yields the UPS spectrum, where each peak corresponds to ionization from a specific molecular orbital or a set of degenerate orbitals.

Detailed Methodology

-

Sample Preparation: this compound is a volatile solid that sublimes readily. For gas-phase UPS, the solid sample is placed in a heated inlet system connected to the spectrometer's high-vacuum chamber. The sample is gently heated (e.g., to ~40-60 °C) to produce a sufficient vapor pressure, allowing a molecular beam of this compound to enter the ionization region. The compound must be handled using air-free techniques due to its sensitivity to oxygen.

-

Instrumentation and Vacuum: The experiment is conducted in an ultra-high vacuum (UHV) system (pressure < 10⁻⁸ Torr) to prevent scattering of photoelectrons by residual gas molecules. The system consists of a UV photon source, a sample chamber, a lens system to guide electrons, and a hemispherical electron energy analyzer.

-

Photon Source: A helium gas-discharge lamp is used as the photon source. For standard valence band studies, He I radiation (21.22 eV) is most common. For probing more deeply bound orbitals, He II radiation (40.8 eV) can be used.[7]

-

Data Acquisition: The sample is irradiated, and the ejected photoelectrons are collected by the analyzer over a range of kinetic energies. The analyzer counts the number of electrons at each energy, generating the spectrum. The energy scale is calibrated using a known standard, such as argon or xenon gas.

-

Spectral Analysis: The resulting spectrum displays a series of bands.

-

The first band at the lowest binding energy corresponds to ionization from the HOMO (the e₁"* orbital in this compound). The onset of this band gives the adiabatic ionization energy, while the peak maximum corresponds to the vertical ionization energy.[5]

-

Subsequent bands at higher binding energies correspond to ionizations from more tightly bound orbitals like the a₁' and e₂' levels.

-

The fine structure within each band can provide information about the vibrational energy levels of the resulting cation.

-

By analyzing the positions and shapes of these bands, a detailed experimental picture of the occupied molecular orbital energy levels can be constructed, validating and refining the theoretical MO diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solved 10. (50 pts) An incomplete MO diagram of this compound | Chegg.com [chegg.com]

- 6. Ultraviolet Photoelectron Spectroscopy | Materials Research Institute [mri.psu.edu]

- 7. Ultraviolet Photoelectron Spectroscopy Techniques | Kratos [kratos.com]

Cobaltocene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physical and chemical properties of bis(η5-cyclopentadienyl)cobalt(II), a pivotal organometallic compound in research and development.

Cobaltocene, with the chemical formula Co(C₅H₅)₂, is a significant organometallic compound belonging to the metallocene family. Its unique electronic structure and reactivity have established it as a valuable tool in various chemical transformations. This technical guide provides a detailed overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual representations of its chemical behavior, tailored for professionals in research, science, and drug development.

Core Physical and Chemical Properties

This compound is a dark purple crystalline solid that readily sublimes at temperatures slightly above room temperature. It is highly sensitive to air and moisture, necessitating handling and storage under inert atmospheres, such as in a glovebox or under argon or nitrogen. This sensitivity stems from its electronic structure; with 19 valence electrons, it possesses one more electron than the exceptionally stable 18-electron configuration of its iron analog, ferrocene. This extra electron occupies an antibonding orbital with respect to the cobalt-carbon bonds, making this compound a potent one-electron reducing agent.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound for easy reference and comparison.

Table 1: General Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Co(C₅H₅)₂ | |

| Molar Mass | 189.12 g/mol | |

| Appearance | Dark purple solid | |

| Melting Point | 171–173 °C (decomposes) | |

| Boiling Point | Sublimes | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in non-polar organic solvents like pentane and THF | |

| Dipole Moment | 0 D |

Table 2: Thermochemical Data for this compound

| Property | Value | Reference |

| Standard Molar Entropy (S⦵₂₉₈) | 236 J K⁻¹ mol⁻¹ | |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +237 kJ/mol (uncertain) | |

| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | -5839 kJ/mol | |

| Enthalpy of Sublimation (ΔsubH°) | 72.10 ± 0.10 kJ/mol | |

| Ionization Energy (IE) | 5.55 - 6.20 eV |

Table 3: Redox Properties of this compound and Related Metallocenes

| Redox Couple | E½ (V vs. Fc⁺/Fc) |

| [Fe(C₅H₅)₂]⁺ / Fe(C₅H₅)₂ | 0 |

| [Fe(C₅Me₅)₂]⁺ / Fe(C₅Me₅)₂ | -0.59 |

| [Co(C₅H₅)₂]⁺ / Co(C₅H₅)₂ | -1.33 |

| [Co(C₅Me₅)₂]⁺ / Co(C₅Me₅)₂ | -1.94 |

Data sourced from Chem. Rev. 1996, 96, 877-910. The data illustrates that this compound is a significantly stronger reducing agent than ferrocene, and its permethylated analog, decamethylthis compound, is an even more potent reductant.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the safe and effective handling and application of this compound.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of sodium cyclopentadienide with anhydrous cobalt(II) chloride in an ethereal solvent like tetrahydrofuran (THF).

Materials:

-

Anhydrous cobalt(II) chloride (CoCl₂)

-

Sodium cyclopentadienide (NaC₅H₅) in THF

-

Anhydrous tetrahydrofuran (THF)

-

Pentane

-

Standard Schlenk line or glovebox equipment

-

Sublimation apparatus

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a flask is charged with anhydrous CoCl₂.

-

Anhydrous THF is added to create a slurry.

-

A solution of NaC₅H₅ in THF is added dropwise to the CoCl₂ slurry with vigorous stirring. The reaction is typically exothermic.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

The solvent is removed under vacuum, and the resulting solid residue is extracted with pentane.

-

The pentane solution is filtered to remove the insoluble sodium chloride byproduct.

-

The pentane is removed from the filtrate under vacuum to yield crude this compound.

-

The crude product is purified by vacuum sublimation to afford dark purple crystals of pure this compound.

Determination of Melting Point (for Air-Sensitive Compounds)

Due to its air-sensitivity, the melting point of this compound must be determined under an inert atmosphere.

Apparatus:

-

Melting point apparatus

-

Glass capillary tubes

-

Glovebox or Schlenk line

-

Sealing torch or Bunsen burner

Procedure:

-

Inside a glovebox, a small amount of crystalline this compound is loaded into a capillary tube.

-

The open end of the capillary tube is sealed using a small flame.

-

The sealed capillary tube is then taken out of the glovebox and placed in the melting point apparatus.

-

The temperature is increased gradually, and the range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Determination of Solubility (Qualitative)

A qualitative assessment of this compound's solubility in various solvents can be performed under an inert atmosphere.

Procedure:

-

Inside a glovebox, place a small amount (a few milligrams) of this compound into several separate vials.

-

To each vial, add a small volume (e.g., 1 mL) of a different anhydrous, deoxygenated solvent (e.g., pentane, THF, toluene, diethyl ether).

-

Agitate each vial and observe if the this compound dissolves to form a homogeneous solution.

Cyclic Voltammetry

Cyclic voltammetry is a powerful technique to study the redox behavior of this compound.

Apparatus and Reagents:

-

Potentiostat

-

Three-electrode cell (working, reference, and counter electrodes)

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

This compound sample

-

Ferrocene (as an internal standard)

Procedure:

-

Under an inert atmosphere, prepare a solution of the supporting electrolyte in the chosen solvent.

-

Add a known concentration of this compound to the electrolyte solution.

-

If using an internal standard, add a known concentration of ferrocene.

-

Assemble the three-electrode cell within the inert atmosphere.

-

Run the cyclic voltammogram over a suitable potential range to observe the Co(C₅H₅)₂⁺/Co(C₅H₅)₂ redox couple.

-

The half-wave potential (E½) can be determined and referenced against the Fc⁺/Fc couple.

Visualizing Chemical Processes of this compound

As this compound is not directly involved in biological signaling pathways, the following diagrams illustrate key chemical workflows and reactions involving this versatile organometallic compound.

The 19-Electron Configuration of Cobaltocene: A Technical Guide to its Synthesis, Characterization, and Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobaltocene, a metallocene with the formula Co(C₅H₅)₂, is a paramagnetic organometallic compound that has garnered significant interest due to its unique 19-electron configuration. This configuration deviates from the stable 18-electron rule that governs many organometallic complexes, rendering this compound a potent one-electron reducing agent. This technical guide provides an in-depth exploration of the synthesis, characterization, and implications of this compound's electronic structure. Detailed experimental protocols for its preparation and analysis are presented, alongside a comprehensive summary of its key physical and chemical properties. The profound impact of its 19-electron nature on its reactivity and its burgeoning applications in catalysis and materials science are also discussed.

Introduction

Metallocenes, consisting of a central metal atom sandwiched between two cyclopentadienyl (Cp) rings, are a cornerstone of organometallic chemistry.[1] While ferrocene, with its stable 18-electron configuration, is the most well-known member of this family, this compound presents a fascinating case study in the consequences of an "excess" electron. Its 19 valence electrons populate an antibonding orbital with respect to the cobalt-carbon bonds, leading to distinct structural and reactive properties.[1] This guide aims to provide a comprehensive technical overview for researchers and professionals interested in harnessing the unique characteristics of this remarkable molecule.

Synthesis and Purification

This compound is highly sensitive to air and moisture and must be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on the widely used reaction of cobalt(II) chloride with sodium cyclopentadienide.[1][3]

Materials:

-

Anhydrous cobalt(II) chloride (CoCl₂)

-

Sodium cyclopentadienide (NaCp) solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a Schlenk flask under a positive pressure of inert gas, suspend anhydrous cobalt(II) chloride in anhydrous THF.

-

While stirring, slowly add a solution of sodium cyclopentadienide in THF to the CoCl₂ suspension at room temperature. The reaction is exothermic.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction. The color of the mixture will change, and a precipitate of sodium chloride will form.

-

Remove the solvent under vacuum.

-

The resulting solid residue contains this compound and sodium chloride.

Experimental Protocol: Purification by Vacuum Sublimation

This compound can be effectively purified from non-volatile impurities by vacuum sublimation.[1][4]

Apparatus:

-

Sublimation apparatus (including a cold finger)

-

Vacuum pump

-

Heating mantle or oil bath

-

Source of coolant (e.g., cold water) for the cold finger

Procedure:

-

Transfer the crude this compound residue into the bottom of the sublimation apparatus under an inert atmosphere.

-

Assemble the sublimation apparatus, ensuring the cold finger is correctly positioned. Lightly grease the joints to ensure a good seal.

-

Evacuate the apparatus to a pressure of approximately 0.1 mmHg.

-

Once a stable vacuum is achieved, begin circulating the coolant through the cold finger.

-

Gently heat the bottom of the apparatus using a heating mantle or oil bath. This compound will sublime at temperatures slightly above room temperature (around 40 °C at 0.1 mmHg).[5]

-

Dark purple crystals of pure this compound will deposit on the cold finger.

-

Once the sublimation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.

-

Carefully vent the apparatus with an inert gas before collecting the purified this compound crystals.

Structural and Physical Properties

The 19-electron configuration of this compound has a direct impact on its molecular structure and physical properties. The additional electron occupies a high-lying, metal-centered, antibonding orbital (e₂g*).[1] This leads to a longer Co-C bond length compared to the 18-electron ferrocene.

Quantitative Data

| Property | This compound (Co(C₅H₅)₂) | Ferrocene (Fe(C₅H₅)₂) | Decamethylthis compound (Co(C₅(CH₃)₅)₂) | Reference(s) |

| Electron Count | 19 | 18 | 19 | [1] |

| Appearance | Dark purple solid | Orange solid | Dark brown solid | [1] |

| Melting Point (°C) | 171-173 | 172.5-173 | > 210 | [1] |

| Co-C Bond Length (Å) | ~2.1 | N/A | N/A | [1] |

| Fe-C Bond Length (Å) | N/A | ~2.04 | N/A | [1] |

| Redox Potential (V vs. Fc⁺/Fc) | -1.33 | 0 | -1.94 | [6] |

Spectroscopic and Electrochemical Characterization

Due to its paramagnetic nature, the characterization of this compound requires specialized techniques.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the redox behavior of this compound.[7][8][9]

Apparatus and Reagents:

-

Potentiostat with a three-electrode setup (working, reference, and counter electrodes)

-

Electrochemical cell

-

Anhydrous and deoxygenated solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

This compound sample

-

Ferrocene (as an internal standard)

Procedure:

-

Prepare a solution of the supporting electrolyte in the chosen solvent.

-

Dissolve a small amount of this compound in the electrolyte solution.

-

Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or platinum), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas for several minutes.

-

Record the cyclic voltammogram by sweeping the potential. A typical scan rate is 100 mV/s.

-

The voltammogram will show a reversible one-electron oxidation wave corresponding to the Co(II)/Co(III) couple. The potential can be referenced to the ferrocene/ferrocenium couple by adding a small amount of ferrocene to the solution and recording its voltammogram.

Paramagnetic NMR Spectroscopy

The paramagnetism of this compound leads to significantly shifted and broadened NMR signals.[5][10]

Experimental Considerations:

-

Spectra are typically recorded on a standard NMR spectrometer.

-

Due to the large chemical shift range, a wide spectral window is required.

-

The ¹H NMR spectrum of this compound in solution exhibits a broad signal significantly shifted from the typical diamagnetic region. For instance, in CDCl₃, the signal appears around -41 to -42 ppm.[11]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a direct method for studying paramagnetic species like this compound.[12][13]

Experimental Considerations:

-

X-band EPR spectra are typically recorded on a standard EPR spectrometer.

-

Measurements are often performed at low temperatures (e.g., 10 K) on frozen solutions of this compound.[13]

-

The spectrum is characteristic of a low-spin Co(II) (d⁷, S = 1/2) species and can be simulated to extract g-values and hyperfine coupling constants.[12]

Implications of the 19-Electron Configuration: Reactivity

The tendency of this compound to readily lose its 19th electron to achieve a stable 18-electron cobaltocenium cation configuration dominates its reactivity.[1]

One-Electron Reductant

This compound is a powerful one-electron reducing agent, a property that is enhanced in its permethylated analogue, decamethylthis compound.[6] This makes it a valuable reagent in organic and organometallic synthesis.

Reaction with Dichloromethane

Decamethylthis compound has been shown to react with dichloromethane (CH₂Cl₂), highlighting that it is not always a stable, innocent reductant.[14] The reaction proceeds through a complex mechanism involving electron transfer and subsequent radical reactions.

Caption: Reaction of Decamethylthis compound with Dichloromethane.

Role in Catalysis: Electrocatalytic Hydrogenation

This compound can act as a mediator in catalytic cycles. For example, in the electrocatalytic hydrogenation of acetone, a this compound-mediated hydride transfer mechanism has been proposed.[15][16][17][18]

Caption: this compound-Mediated Electrocatalytic Hydrogenation.

Safe Handling and Storage

This compound is an air- and moisture-sensitive, flammable solid.[2][19] It should be handled and stored with appropriate precautions.

-

Handling: All manipulations should be carried out under an inert atmosphere (glovebox or Schlenk line).[20] Use spark-proof tools and ensure proper grounding to avoid static discharge. Personal protective equipment, including safety goggles, flame-retardant lab coat, and appropriate gloves, should be worn.[2]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[19] Refrigeration is recommended for long-term storage.

Conclusion

The 19-electron configuration of this compound imparts it with unique and valuable properties, most notably its potent reducing ability. This technical guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, underpinned by detailed experimental considerations. As research continues to uncover new applications for this versatile molecule in areas such as catalysis, molecular electronics, and materials science, a thorough understanding of its fundamental chemistry, as outlined herein, will be essential for future innovation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. targetmol.com [targetmol.com]

- 3. CH646438A5 - Process for the preparation of cobalt dicyclopentadienyl - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyclic Voltammetry (CV) | Pine Research Instrumentation [pineresearch.com]

- 9. ossila.com [ossila.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. par.nsf.gov [par.nsf.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound-Mediated Catalytic Hydride Transfer: Strategies for Electrocatalytic Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enabling electrohydrogenation by hydride transfer mediation from this compound - American Chemical Society [acs.digitellinc.com]

- 18. Collection - this compound-Mediated Catalytic Hydride Transfer: Strategies for Electrocatalytic Hydrogenation - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 19. fishersci.com [fishersci.com]

- 20. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]

stability and reactivity of the cobaltocene molecule

An In-depth Technical Guide to the Stability and Reactivity of Cobaltocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the chemical formula Co(C₅H₅)₂, is a metallocene characterized by a cobalt ion positioned between two cyclopentadienyl rings.[1][2] This organometallic compound is a potent one-electron reducing agent, a property that defines much of its reactivity and applications in synthesis and materials science.[1][3] This guide provides a comprehensive overview of the stability and reactivity of this compound, presenting key data, experimental protocols, and visual representations of its chemical behavior.

Physicochemical and Structural Properties

This compound appears as a dark purple to black crystalline solid.[2][4] Unlike its highly stable iron analog, ferrocene, this compound possesses 19 valence electrons, one more than the 18 typically found in stable organotransition metal complexes.[2] This extra electron resides in an orbital that is antibonding with respect to the cobalt-carbon bonds, leading to slightly longer Co-C bond lengths compared to the Fe-C bonds in ferrocene and a strong tendency to lose this electron.[2]

Quantitative Structural and Physical Data

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₀Co |

| Molar Mass | 189.12 g/mol [4] |

| Melting Point | 171–173 °C (340–343 °F)[2] |

| Appearance | Dark purple to black crystalline solid[2][4] |

| Solubility in Water | Insoluble[2][4] |

| Co-C Bond Length | ~2.1 Å[2] |

| Calculated C-C Bond Lengths | 1.36-1.96 Å[5] |

Stability and Handling

This compound is a highly reactive compound that requires careful handling and storage.[1][4]

-

Air and Moisture Sensitivity : It is very sensitive to air and is readily oxidized, especially in the presence of moisture.[1][4] Reactions with oxygen can form an oxygen adduct, particularly at low temperatures.[6]

-

Light Sensitivity : The compound is also sensitive to light exposure.[4]

-

Thermal Stability : While stable at room temperature in an inert atmosphere, it sublimes readily at temperatures slightly above room temperature.[2]

Recommended Handling and Storage Protocol

Due to its reactivity, all manipulations of this compound should be performed using air-free techniques, such as in a glovebox or under an inert atmosphere of argon or nitrogen.[2]

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated, and flammable-materials area, preferably refrigerated (below 4°C/39°F). Protect from air, light, and moisture.[4]

-

Handling : Use spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material. Avoid generating dust. Personal protective equipment, including safety goggles, protective gloves, and appropriate clothing, should be worn.

-

Spills : In case of a spill, remove all ignition sources.[4] Dampen the solid material with acetone and transfer it to a suitable container for disposal.[4] The area should then be washed with acetone followed by soap and water.[4]

Reactivity of this compound

The reactivity of this compound is dominated by its tendency to lose one electron to achieve a stable 18-electron configuration, forming the cobaltocenium cation ([Co(C₅H₅)₂]⁺).[1][2]

Redox Chemistry

This compound is a strong one-electron reducing agent.[1][3] Its redox potential is significantly more negative than that of ferrocene, making it a more powerful reductant.[1] The reversibility of the this compound/cobaltocenium redox couple makes it a useful internal standard in cyclic voltammetry.[3]

The reducing power of this compound can be enhanced by substituting the cyclopentadienyl rings with electron-donating groups. Decamethylthis compound, Co(C₅Me₅)₂, is a particularly potent reducing agent due to the inductive effect of the ten methyl groups.[3][7]

Comparative Redox Potentials

The following table presents the redox potentials for this compound and related metallocenes, highlighting the influence of the metal center and substituents.

| Redox Couple | E½ (V vs. Fc⁺/Fc) |

| Fe(C₅H₅)₂⁺/Fe(C₅H₅)₂ | 0[3] |

| Fe(C₅Me₅)₂⁺/Fe(C₅Me₅)₂ | -0.59[3] |

| Co(C₅H₅)₂⁺/Co(C₅H₅)₂ | -1.33 [3] |

| Co(C₅Me₅)₂⁺/Co(C₅Me₅)₂ | -1.94 [3][7] |

Key Reactions

The primary reactions of this compound are illustrated in the diagram below.

Caption: Principal Reactivity of this compound

-

Oxidation to Cobaltocenium : this compound is readily oxidized by various agents, including air, water, dilute acids, and iodine, to form the stable, diamagnetic cobaltocenium cation.[2][4] This 18-electron species is air-stable and robust.[1][8]

-

Carbonylation : Reaction with carbon monoxide at elevated temperatures and pressures (e.g., 130°C, 500 psi CO) results in the loss of one cyclopentadienyl ligand to form cyclopentadienylcobalt dicarbonyl, Co(C₅H₅)(CO)₂.[2][3]

-

Reaction with Oxygen : At low temperatures (-78°C) in diethyl ether, this compound reacts with molecular oxygen to form an orange, unstable oxygen adduct, [(C₅H₅)₂Co]₂O₂.[6]

-

As a Reducing Agent : this compound can act as a single-electron transfer (SET) reagent to reduce a variety of organic and inorganic substrates.[9][10] For example, it has been used in the reduction of graphene oxide and to induce radical coupling reactions.[9][10]

Experimental Protocols

Synthesis of this compound

The following diagram outlines a typical workflow for the synthesis of this compound.

Caption: Workflow for this compound Synthesis

Method 1: From Cobalt(II) Chloride [2]

-

Preparation : All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen). Anhydrous tetrahydrofuran (THF) is used as the solvent.

-

Reaction : Anhydrous cobalt(II) chloride (CoCl₂) is suspended in THF. A solution of sodium cyclopentadienide (NaC₅H₅) in THF is added to the suspension. The reaction mixture is stirred, typically at room temperature.

-

Workup : The reaction mixture, containing the product this compound and a precipitate of sodium chloride, is filtered to remove the salt.

-

Isolation : The THF is removed from the filtrate under vacuum to yield crude this compound.

-

Purification : The crude product is purified by vacuum sublimation to afford dark purple crystals of this compound.[2]

Method 2: From Cobalt(III) Acetylacetonate

-

Preparation : In an inert atmosphere, magnesium powder, anthracene, and a small amount of methyl iodide are stirred in THF to form magnesium anthracene.

-

Reaction : Monomeric cyclopentadiene is added, followed by the portion-wise addition of solid cobalt(III) acetylacetonate. The reaction is exothermic.

-

Workup : After cooling, the mixture is filtered to remove unreacted magnesium. The filtrate is concentrated to dryness under high vacuum.

-

Isolation : The residue is extracted with pentane, and the solution is filtered. The filtrate is concentrated and cooled to -80°C to crystallize the product.

-

Purification : The crystals are washed with cold pentane and dried in vacuo to yield pure this compound.

Characterization

This compound is typically characterized by a combination of spectroscopic and analytical techniques. Due to its paramagnetism (resulting from the unpaired electron), Nuclear Magnetic Resonance (NMR) spectroscopy is not straightforward for the neutral molecule, though it is readily used for the diamagnetic cobaltocenium cation. Electrochemical methods are central to characterizing its redox properties.

Factors Influencing Reducing Power

The utility of this compound and its derivatives as reducing agents is determined by their redox potential. This potential is influenced by both the central metal atom and the substituents on the cyclopentadienyl rings.

Caption: Factors Affecting Metallocene Reducing Power

As illustrated, the change from iron to cobalt significantly increases the reducing power (by over 1.3 volts).[3] Furthermore, the addition of electron-donating groups, such as in decamethylthis compound, makes the redox potential more negative, creating an even stronger reducing agent.[3][7]

Conclusion

This compound is a fundamentally important molecule in organometallic chemistry. Its defining characteristic is its potent and reversible one-electron reduction, a consequence of its 19-valence electron structure. This reactivity makes it a valuable reagent in chemical synthesis and a key component in the development of redox-active materials. A thorough understanding of its stability and handling requirements is essential for its safe and effective use in research and development.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. This compound | C10H10Co | CID 92884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aipublications.com [aipublications.com]

- 6. An oxygen adduct of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Decamethylthis compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Dawn of a New Era in Organometallic Chemistry: The Discovery of Cobaltocene in the Wake of Ferrocene

A Technical Guide on the Historical Context, Synthesis, and Early Characterization of Bis(cyclopentadienyl)cobalt(II)

Abstract

The discovery of ferrocene in 1951 ignited a revolution in the field of inorganic and organometallic chemistry, introducing the world to the novel "sandwich" structure of metallocenes. This breakthrough paved the way for the rapid exploration of analogous compounds with other transition metals. This technical guide delves into the historical context surrounding the discovery of cobaltocene, bis(cyclopentadienyl)cobalt(II), which followed shortly after its iron analogue. We will explore the pioneering work of E.O. Fischer and G. Wilkinson, the experimental protocols for its initial synthesis, a comparative analysis of its early characterization data with that of ferrocene, and the logical progression of scientific thought that led to its conception.

Historical Context: The Post-Ferrocene Excitement

The year 1951 marked a paradigm shift in chemical bonding theories with the serendipitous discovery of ferrocene, Fe(C₅H₅)₂.[1] The elucidation of its unique sandwich structure, where an iron atom is symmetrically bonded between two parallel cyclopentadienyl rings, was independently proposed by Geoffrey Wilkinson and Ernst Otto Fischer in 1952.[1][2] This discovery, which later earned them the Nobel Prize in Chemistry in 1973, immediately prompted chemists to question whether other transition metals could form similar structures.[3]

The prevailing hypothesis was that the stability of ferrocene was associated with its 18-valence electron configuration, a concept that would later evolve into the "18-electron rule." This led to a logical and fervent pursuit of synthesizing metallocenes of other d-block metals. Cobalt, being the next element to iron in the first-row transition series, was a prime candidate for investigation.

The First Synthesis of this compound

Building on the momentum from the discovery of ferrocene, the research groups of E.O. Fischer and G. Wilkinson independently pursued the synthesis of other metallocenes. In 1953, E.O. Fischer and R. Jira reported the successful synthesis of bis(cyclopentadienyl)cobalt(II), or this compound.[4]

Experimental Protocol

The initial synthesis of this compound was achieved through the reaction of a cobalt(II) salt with a cyclopentadienyl anion source in an organic solvent. The following is a representative experimental protocol based on the early reported methods.[4][5]

Materials:

-

Anhydrous Cobalt(II) Chloride (CoCl₂)

-

Sodium metal

-

Freshly distilled cyclopentadiene

-

Anhydrous Tetrahydrofuran (THF)

-

An inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Sodium Cyclopentadienide (NaC₅H₅): In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, a solution of freshly distilled cyclopentadiene in anhydrous THF is prepared. To this solution, sodium metal is added portion-wise. The reaction is stirred under an inert atmosphere until all the sodium has reacted, resulting in a solution of sodium cyclopentadienide.

-

Reaction with Cobalt(II) Chloride: In a separate flask, anhydrous cobalt(II) chloride is suspended in anhydrous THF under an inert atmosphere.

-

Formation of this compound: The solution of sodium cyclopentadienide is slowly added to the suspension of cobalt(II) chloride at room temperature with vigorous stirring. The reaction mixture typically changes color, and a precipitate of sodium chloride is formed.

-

Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid residue is then purified by vacuum sublimation. This compound sublimes as dark purple crystals, leaving behind the non-volatile sodium chloride.[4][5]

Early Characterization and Comparison with Ferrocene

Upon its synthesis, this compound was subjected to the characterization techniques available at the time. Its properties were immediately compared to those of the recently discovered ferrocene, highlighting both similarities and key differences.

Physical Properties

This compound was described as a dark purple, crystalline solid that, like ferrocene, could be purified by sublimation.[4][5] This volatility was a characteristic feature of these early metallocenes. However, a significant difference was its pronounced sensitivity to air, readily oxidizing to the cobaltocenium cation, a property not as pronounced in ferrocene.[5]

Structural and Bonding Insights

Early structural work, including X-ray crystallography, confirmed that this compound adopted the same sandwich structure as ferrocene, with the cobalt atom situated between two parallel cyclopentadienyl rings.[6] The Co-C bond lengths were found to be slightly longer than the Fe-C bonds in ferrocene.[5]

From a theoretical standpoint, the discovery of this compound, a 19-valence electron species, was significant. While ferrocene neatly fit the stable 18-electron configuration, the existence of a relatively stable 19-electron metallocene demonstrated that the 18-electron rule was not an absolute requirement for the stability of sandwich compounds, but rather a guideline. This expanded the understanding of bonding in this new class of molecules.

Comparative Data

The following table summarizes the early reported and modern quantitative data for ferrocene and this compound, providing a clear comparison of their key properties.

| Property | Ferrocene (Fe(C₅H₅)₂) | This compound (Co(C₅H₅)₂) |

| Molar Mass | 186.04 g/mol | 189.12 g/mol [4] |

| Appearance | Orange crystalline solid[1] | Dark purple crystalline solid[4] |

| Melting Point | 172.5 °C | 171–173 °C[4] |

| Sublimation | Readily sublimes | Readily sublimes[4] |

| Solubility in Water | Insoluble | Insoluble[4] |

| Air Stability | Stable | Air-sensitive[5] |

| Valence Electrons | 18 | 19 |

| M-C Bond Length | ~2.04 Å | ~2.1 Å[5] |

| Redox Potential (M(Cp)₂⁺/M(Cp)₂) vs Fc⁺/Fc | 0 V | -1.33 V |

Conclusion

The discovery of this compound was a direct and logical consequence of the groundbreaking discovery of ferrocene. It confirmed the hypothesis that the sandwich structure was not unique to iron and opened the floodgates for the synthesis of a vast array of metallocenes across the transition metal series. The study of this compound, with its 19-valence electron configuration, provided crucial early insights into the electronic structure and reactivity of this new class of compounds, helping to refine the emerging theories of bonding in organometallic chemistry. The rapid succession of these discoveries in the early 1950s truly marked the dawn of modern organometallic chemistry.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. THE STRUCTURE OF IRON BIS-CYCLOPENTADIENYL | Semantic Scholar [semanticscholar.org]

- 3. Direct- and reciprocal space structure modelling: Contributions to the advanced understanding of inclusion compounds | UiS Scholarly Publishing Services [ebooks.uis.no]

- 4. 100th Birthday: Ernst Otto Fischer - ChemistryViews [chemistryviews.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. ias.ac.in [ias.ac.in]

A Technical Guide to the IUPAC Nomenclature of Cobaltocene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobaltocene, a metallocene with the formula Co(C₅H₅)₂, is a significant organometallic compound utilized as a versatile one-electron reducing agent in synthesis and as a building block for advanced materials. Its oxidized form, the stable cobaltocenium cation, is frequently employed as an internal standard in electrochemistry. A precise and systematic nomenclature is paramount for clear communication in research and development. This guide provides an in-depth overview of the IUPAC-recommended nomenclature for this compound and its substituted derivatives, supported by structural data, detailed experimental protocols for its synthesis and characterization, and logical diagrams illustrating the naming conventions.

Core IUPAC Nomenclature

The systematic naming of this compound and its derivatives follows the principles of coordination chemistry nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC).

The Parent Compound: this compound

The foundational structure is this compound, which consists of a cobalt atom "sandwiched" between two parallel cyclopentadienyl (Cp) rings.[1]

In this formal name, 'bis' indicates two identical ligands, 'η⁵' (pronounced eta-five) or 'pentahapto' describes that all five carbon atoms of the cyclopentadienyl ring are bonded to the cobalt atom, and '(II)' denotes the +2 oxidation state of the cobalt center.[4]

The Cationic Form: Cobaltocenium

This compound is readily oxidized to its stable 18-electron cationic form.

-

Common Name: Cobaltocenium

-

Formal IUPAC Name: bis(η⁵-cyclopentadienyl)cobalt(III)

The name is identical except for the change in oxidation state to (III). When naming a salt, the counter-ion is specified, for example, bis(η⁵-cyclopentadienyl)cobalt(III) hexafluorophosphate .

Nomenclature Rules for Substituted Derivatives

Naming substituted cobaltocenes follows a clear set of rules analogous to those for other substituted aromatic and organometallic compounds.

-

Numbering the Rings:

-

For a monosubstituted this compound, no number is needed as all positions on one ring are equivalent.

-

For disubstituted derivatives, locants are used. If substituents are on the same ring, they are numbered 1,2-, 1,3-, etc., to give the lowest possible numbers.

-

If substituents are on different rings, a prime (') is used to distinguish the second ring (e.g., 1,1'-).

-

-

Naming Substituents:

-

Substituent groups are named using standard IUPAC organic nomenclature (e.g., -methyl, -acetyl, -carboxy).

-

The this compound or cobaltocenium moiety can also be named as a substituent, referred to as cobaltocenyl or cobaltoceniumyl , respectively.

-

-

Assembling the Name:

-

Substituents are listed in alphabetical order.

-

Numerical prefixes (di-, tri-, tetra-) are used for multiple identical substituents but are ignored for alphabetization.

-

The full name is assembled by listing the substituents with their locants, followed by the parent name "this compound" or "cobaltocenium".

-

Examples:

-

Decamethylthis compound: This derivative, where all ten hydrogen atoms are replaced by methyl groups, is formally named 1,1',2,2',3,3',4,4',5,5'-decamethylthis compound or, more commonly, bis(η⁵-pentamethylcyclopentadienyl)cobalt(II) .

-

A Formyl Derivative: A compound with a formyl group (-CHO) on one ring would be named (formylcyclopentadienyl)(cyclopentadienyl)cobalt . If it is the cationic form, it would be named formylcobaltocenium as a common name.

Caption: Logical workflow for applying IUPAC nomenclature rules to this compound derivatives.

Quantitative Structural and Electrochemical Data

The electronic and structural properties of this compound are sensitive to substitution, which is reflected in key physical parameters.

| Parameter | This compound | Decamethylthis compound | Reference |

| Co-C Bond Length | ~2.1 Å | 2.118 Å | [4] |

| Valence Electrons | 19 | 19 | [4] |

| Redox Potential (V vs. Fc/Fc⁺) | -1.33 V | -1.94 V | [2][4] |

Experimental Protocols

The synthesis and characterization of this compound and its derivatives require air-free techniques due to their sensitivity to oxygen.[4]

Synthesis of this compound

This protocol is adapted from the common synthesis using cobalt(II) chloride and sodium cyclopentadienide.[2][4]

Materials:

-

Anhydrous Cobalt(II) chloride (CoCl₂)

-

Sodium cyclopentadienide (NaC₅H₅) solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

-

Nitrogen or Argon inert gas supply

Procedure:

-

Under an inert atmosphere, add anhydrous CoCl₂ to a Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry in an ice bath.

-

Slowly add a solution of sodium cyclopentadienide (2 equivalents) in THF to the stirred CoCl₂ slurry over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least 4 hours. The color will change to a dark purple/black.

-

Remove the solvent under vacuum.

-

The resulting dark solid contains this compound and sodium chloride.

Purification by Vacuum Sublimation

This compound is readily purified by vacuum sublimation, which separates the volatile organometallic compound from non-volatile salts.[4][5]

Equipment:

-

Sublimation apparatus

-

High-vacuum pump

-

Cold trap (e.g., liquid nitrogen or dry ice/acetone)

-

Heating mantle or oil bath

Procedure:

-

Transfer the crude this compound solid into the bottom of a clean, dry sublimation apparatus.

-

Assemble the apparatus and attach it to a high-vacuum line equipped with a cold trap.

-

Evacuate the system to a pressure of <0.1 Torr.

-

Once a stable vacuum is achieved, begin gently heating the bottom of the sublimator to slightly above room temperature (this compound sublimes readily).[4]

-

Position the cold finger and fill it with a coolant (e.g., dry ice/acetone slurry).

-

Dark purple crystals of pure this compound will deposit on the cold finger over several hours.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Vent the apparatus with inert gas and carefully scrape the purified this compound crystals from the cold finger in an inert atmosphere glovebox.

Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is an essential technique to determine the redox potential of the Co(II)/Co(III) couple.[6]

Setup:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Silver/silver nitrate (Ag/Ag⁺) or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Solvent: Acetonitrile or Dichloromethane (CH₂Cl₂).

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Analyte: ~1-2 mM solution of the this compound derivative.

-

Internal Standard (optional but recommended): Ferrocene/ferrocenium (Fc/Fc⁺) couple.

Procedure:

-

Prepare the analyte solution in the chosen solvent with the supporting electrolyte under an inert atmosphere.

-

Polish the working electrode before each measurement.

-

Assemble the three-electrode cell and purge the solution with inert gas for 10-15 minutes.

-

Record the cyclic voltammogram by scanning the potential. For this compound, the scan should cover the range from approximately -2.0 V to 0 V (vs. Fc/Fc⁺).

-

A reversible wave will be observed, corresponding to the Co(II)/Co(III) redox event. The half-wave potential (E₁/₂) is calculated as the average of the anodic and cathodic peak potentials.

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

References

Introduction: The Dawn of a New Chemical Architecture

An In-depth Technical Guide to the Sandwich Structure of Metallocenes

Metallocenes are a fascinating class of organometallic compounds characterized by a central metal atom "sandwiched" between two cyclopentadienyl (Cp) ligands.[1] Their discovery and the subsequent elucidation of their structure revolutionized the field of chemistry, bridging the gap between organic and inorganic disciplines and earning Geoffrey Wilkinson and Ernst Otto Fischer the Nobel Prize in Chemistry in 1973. The archetypal metallocene, ferrocene [(η⁵-C₅H₅)₂Fe], was first synthesized in 1951, and its remarkable stability and novel structure sparked decades of research.

According to the International Union of Pure and Applied Chemistry (IUPAC), a metallocene contains a transition metal and two cyclopentadienyl ligands coordinated in a sandwich structure, where the two rings are on parallel planes with equal bond lengths and strengths.[2] This guide provides a technical overview of the core principles of metallocene structure, bonding, synthesis, and characterization, with a particular focus on their burgeoning applications in drug development.

Core Structure and Molecular Bonding

The defining feature of a metallocene is the "sandwich" arrangement. The bonding between the metal center and the carbon atoms of the cyclopentadienyl ligand is described by its hapticity (η), which denotes the number of contiguous atoms of a ligand bound to the metal. In metallocenes, all five carbon atoms of each Cp ring are equally bonded to the metal, a configuration denoted as η⁵ (pronounced "pentahapto").[2][3]

The 18-Electron Rule

The stability of many low-oxidation-state d-block organometallic complexes, including metallocenes, can often be predicted by the 18-electron rule. This rule posits that thermodynamically stable transition metal complexes are formed when the sum of the metal's d-electrons and the electrons supplied by the ligands equals 18, mirroring the electron configuration of a noble gas.[1][4]

-

Ferrocene [(η⁵-C₅H₅)₂Fe]: Iron (Fe) in the +2 oxidation state (Fe²⁺) has 6 valence d-electrons. Each cyclopentadienyl anion (Cp⁻) is a 6π-electron donor.

-

Total Valence Electrons = 6 (from Fe²⁺) + 2 × 6 (from Cp⁻) = 18

-

This 18-electron configuration contributes to ferrocene's exceptional thermal and chemical stability.[4] Metallocenes that deviate from this count are known but are often more reactive.[5]

Structural Conformations and Variations

Single-crystal X-ray diffraction studies reveal that the cyclopentadienyl rings in metallocenes can adopt two primary conformations:

-

Eclipsed: The carbon atoms of the top and bottom rings are aligned.

-

Staggered: The rings are rotated relative to each other.

The energy barrier to rotation for the Cp rings is very low, with the energy difference between conformations being only a few kJ/mol for unsubstituted metallocenes.[2] Ferrocene, for instance, exhibits an eclipsed conformation at low temperatures.[2]